molecular formula C18H39NO2 B12718627 N,N-bis(3-ethoxypropyl)octan-1-amine

N,N-bis(3-ethoxypropyl)octan-1-amine

Cat. No.: B12718627
M. Wt: 301.5 g/mol
InChI Key: LQFJXQYYUDJVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-bis(3-ethoxypropyl)octan-1-amine is a chemical compound with the molecular formula C18H39NO2 and a molecular weight of 301.508 g/mol . It is known for its unique structure, which includes an octane backbone with two ethoxypropyl groups attached to the nitrogen atom. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(3-ethoxypropyl)octan-1-amine typically involves the reaction of octan-1-amine with 3-ethoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(3-ethoxypropyl)octan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .

Scientific Research Applications

N,N-bis(3-ethoxypropyl)octan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-bis(3-ethoxypropyl)octan-1-amine involves its interaction with specific molecular targets and pathways. The ethoxypropyl groups enhance its solubility and reactivity, allowing it to interact with various biological and chemical systems. The compound can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(2-ethoxyethyl)octan-1-amine
  • N,N-bis(3-methoxypropyl)octan-1-amine
  • N,N-bis(3-ethoxypropyl)hexan-1-amine

Uniqueness

N,N-bis(3-ethoxypropyl)octan-1-amine stands out due to its specific ethoxypropyl groups, which confer unique solubility and reactivity properties. This makes it particularly useful in applications where these characteristics are advantageous.

Properties

Molecular Formula

C18H39NO2

Molecular Weight

301.5 g/mol

IUPAC Name

N,N-bis(3-ethoxypropyl)octan-1-amine

InChI

InChI=1S/C18H39NO2/c1-4-7-8-9-10-11-14-19(15-12-17-20-5-2)16-13-18-21-6-3/h4-18H2,1-3H3

InChI Key

LQFJXQYYUDJVSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCOCC)CCCOCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.